N'-(3-fluoro-4-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide
Description
This compound features a bifunctional ethanediamide scaffold bridging a 3-fluoro-4-methylphenyl group and a thiazole ring substituted with a 4-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4N3O2S/c1-12-2-7-15(10-17(12)22)27-19(30)18(29)26-9-8-16-11-31-20(28-16)13-3-5-14(6-4-13)21(23,24)25/h2-7,10-11H,8-9H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXTZHFTROEDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Aromatic Rings
- N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide ()
- Key Differences :
- Halogen substituent : The target compound has a 3-fluoro group, whereas this analog uses 3-chloro . Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and enhance binding affinity compared to chlorine.
- Aromatic substitution: The thiazole-linked phenyl group in the target compound is 4-(trifluoromethyl), while the analog has a 4-methoxy group. Structural Implications:
- The ethanediamide bridge in both compounds suggests a preference for rigid, planar conformations, which could influence interactions with biological targets such as enzymes or receptors.
Benzothiazole Derivatives ()
- Examples: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide and analogs. Core Heterocycle: The target compound uses a thiazole ring, while these derivatives feature a benzothiazole core. Benzothiazoles generally exhibit enhanced aromaticity and conjugation, which may alter UV absorption properties and redox stability. Functional Groups: The trifluoromethyl group in both compounds highlights its prevalence in agrochemical design due to its resistance to metabolic degradation.
Pesticide Analogs ()
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
- Amide Linkage : Flutolanil uses a single amide bond, whereas the target compound employs an ethanediamide bridge. The latter’s dual amide groups may enable chelation or multidentate interactions with metal ions in biological systems.
- Substituents : Both compounds incorporate trifluoromethyl groups, but flutolanil’s isopropyloxy group contrasts with the target’s 3-fluoro-4-methylphenyl group. This difference could influence solubility and soil adsorption properties in agricultural applications .
Electronic Effects
- Trifluoromethyl vs. Methoxy groups, being electron-donating, may reduce such stabilization but improve solubility in polar solvents .
Tautomerism and Stability ()
- This structural rigidity may confer greater stability under physiological conditions, reducing unintended metabolic transformations .
Data Table: Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
